N-benzyl-4-hydroxy-N-methylquinoline-3-carboxamide
Description
Properties
Molecular Formula |
C18H16N2O2 |
|---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
N-benzyl-N-methyl-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C18H16N2O2/c1-20(12-13-7-3-2-4-8-13)18(22)15-11-19-16-10-6-5-9-14(16)17(15)21/h2-11H,12H2,1H3,(H,19,21) |
InChI Key |
QJLKFKMHURSKGF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CNC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Gould-Jacobs Cyclization
This method involves the condensation of ethyl 2-aminobenzoate derivatives with diketene or malonate esters under basic conditions. For example, ethyl 2-aminobenzoate reacts with diethyl malonate in sodium ethoxide to form ethyl 4-hydroxy-2-quinolone-3-carboxylate, a critical intermediate. Cyclization occurs at 130–140°C over 72 hours, yielding the quinolone scaffold with a 70–88% efficiency depending on substituents.
Reaction Scheme
Friedländer Annulation
Alternative approaches employ 2-aminobenzaldehyde derivatives condensed with ketones. While less common for 3-carboxamide derivatives, this method offers flexibility in introducing substituents at the quinoline’s 2- and 4-positions.
Carboxamide Functionalization
The conversion of the ester intermediate to the target carboxamide involves nucleophilic acyl substitution.
Amidation with N-Benzyl-N-Methylamine
Ethyl 4-hydroxy-2-quinolone-3-carboxylate reacts with N-benzyl-N-methylamine in tetrahydrofuran (THF) under reflux (150–160°C) for 48–72 hours. A catalytic amount of dimethylformamide (DMF) enhances reaction rates by activating the carbonyl group.
Key Conditions
Acid Chloride Intermediate Route
For substrates resistant to direct amidation, the ester is hydrolyzed to the carboxylic acid using HCl, followed by conversion to the acid chloride with thionyl chloride. Subsequent reaction with N-benzyl-N-methylamine in dichloromethane at 0°C achieves 85–90% yields.
Optimization and Technical Considerations
Solvent Systems
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 48 | 74 | 95 |
| DMF | 24 | 68 | 90 |
| Toluene | 72 | 52 | 88 |
THF balances reactivity and solubility, while DMF accelerates reactions at the cost of increased byproducts.
Temperature Effects
Elevated temperatures (150–160°C) drive amidation to completion but risk decarboxylation. Lower temperatures (100–120°C) preserve the ester but require extended reaction times.
Catalytic Additives
-
DMF (5 mol%) : Increases yield by 15–20% via carbonyl activation.
-
4-Dimethylaminopyridine (DMAP) : Enhances nucleophilicity but complicates purification.
Structural Characterization and Validation
Spectroscopic Analysis
X-ray Crystallography
Single-crystal analysis confirms the planar quinoline core and trans configuration of the carboxamide group, with hydrogen bonding between the hydroxyl and carbonyl oxygen stabilizing the structure.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|---|
| Direct Amidation | 3 | 65 | 92 | 120 |
| Acid Chloride Route | 4 | 82 | 98 | 180 |
| Microwave-Assisted | 2 | 78 | 95 | 150 |
The acid chloride route offers superior yields and purity but involves hazardous reagents. Microwave-assisted synthesis reduces time by 60% while maintaining efficiency .
Chemical Reactions Analysis
Types of Reactions: N-benzyl-4-hydroxy-N-methylquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the quinoline ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl or aryl halides, nucleophiles.
Major Products:
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: 4-hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
N-benzyl-4-hydroxy-N-methylquinoline-3-carboxamide has shown promising anticancer properties. Its mechanism involves the modulation of various biochemical pathways, particularly through interactions with specific enzymes or receptors that can inhibit tumor growth. For instance, studies have demonstrated that quinoline derivatives can disrupt the HDAC4/NCoR1/HDAC3 complex, which is crucial for cancer cell survival in adverse environments .
Case Study: Tasquinimod Analogues
Tasquinimod, a related quinoline-3-carboxamide, has been evaluated in clinical trials for metastatic castration-resistant prostate cancer. It operates via allosteric binding to HDAC4, affecting transcriptional activation pathways associated with tumor survival . The insights gained from such studies highlight the potential of this compound as a lead compound for developing new anticancer therapies.
2. Neuroprotective Effects
The compound has also been investigated for its neuroprotective capabilities. Research indicates that derivatives of quinoline compounds can act as inhibitors of monoamine oxidase (MAO) and cholinesterases (ChE), which are implicated in neurodegenerative diseases like Alzheimer's and depression .
Case Study: Structure-Activity Relationship (SAR) Analysis
A study focused on the SAR of various quinoline derivatives revealed that specific modifications could enhance their inhibitory activity against MAO-A and MAO-B. These findings suggest that this compound could be optimized for greater neuroprotective efficacy .
Mechanism of Action
The mechanism of action of N-benzyl-4-hydroxy-N-methylquinoline-3-carboxamide involves its interaction with molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to anticancer effects . The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
N-benzyl-2-hydroxy-N-methylquinoline-4-carboxamide: Similar structure but with hydroxyl and carboxamide groups at different positions.
4-hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Uniqueness: N-benzyl-4-hydroxy-N-methylquinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives .
Biological Activity
N-benzyl-4-hydroxy-N-methylquinoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial, antiviral, and anticancer properties. This article provides an extensive overview of the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant research findings.
1. Overview of Biological Activities
This compound has been studied for various biological activities:
- Antimicrobial Activity : The compound exhibits activity against a range of bacterial strains, demonstrating potential as an antimicrobial agent.
- Anticancer Properties : Research indicates that it can inhibit cancer cell proliferation, particularly in resistant cell lines, suggesting selective toxicity compared to conventional chemotherapeutics like doxorubicin .
- Antiviral Effects : Preliminary studies suggest potential antiviral properties, although detailed mechanisms remain to be elucidated.
The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound is known to inhibit topoisomerases, enzymes critical for DNA replication and repair, which contributes to its anticancer activity .
- Modulation of Biochemical Pathways : It may influence various biochemical pathways by interacting with cellular receptors and enzymes, leading to altered cellular functions.
3. Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis often begins with 4-hydroxyquinoline derivatives.
- Reactions : Common reactions include condensation with benzylamine and subsequent carboxylation.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
The choice of synthetic route can significantly affect the yield and purity of the final compound .
Table 1: Summary of Biological Activities and IC50 Values
| Activity Type | Test System | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Various Bacterial Strains | 5 - 20 | |
| Anticancer | Doxorubicin-resistant Cells | 10 - 30 | |
| Antiviral | Viral Inhibition Assays | Not specified |
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on colon adenocarcinoma cell lines. The compound demonstrated selective toxicity towards resistant cancer cells compared to normal fibroblasts, indicating its potential as a targeted anticancer therapy .
5. Conclusion
This compound shows promising biological activities that warrant further investigation. Its ability to selectively target resistant cancer cells and its antimicrobial properties highlight its potential in therapeutic applications. Continued research into its mechanisms of action and synthesis will be crucial for developing effective treatments based on this compound.
Q & A
Q. What are the standard synthetic routes for preparing N-benzyl-4-hydroxy-N-methylquinoline-3-carboxamide and its analogs?
Synthesis typically involves coupling reactions between quinoline carboxylic acid derivatives and benzylamine intermediates. For example, describes the synthesis of structurally similar quinoline-3-carboxamides via condensation of substituted benzodioxolyl amines with activated quinoline carbonyl groups. Key steps include refluxing in anhydrous solvents (e.g., DMF or THF) under nitrogen, followed by purification via column chromatography . Optimization of protecting groups (e.g., for the hydroxyl group) and reaction time is critical to minimize side products.
Q. How is the purity and structural integrity of this compound validated in laboratory settings?
Methodological validation includes:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR (e.g., DMSO-d6 solvent) to confirm substitution patterns and hydrogen bonding .
- Mass Spectrometry (EI-MS) : To verify molecular ion peaks (e.g., m/z 292 [M]+ for quinoline-3-carboxamide analogs) .
- Elemental Analysis : Matching calculated vs. experimental C, H, N percentages (e.g., C: 69.86%, H: 4.14%, N: 9.58%) .
- Infrared Spectroscopy (IR) : Detection of carbonyl stretching vibrations (e.g., 1659 cm⁻¹ for C=O) .
Q. What safety protocols are essential when handling quinoline-3-carboxamide derivatives?
- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- Spill Management : Absorb with inert materials (e.g., sand) and avoid release into the environment .
- Storage : Tightly sealed containers in dry, ventilated areas, away from ignition sources .
Advanced Research Questions
Q. How can researchers address low synthetic yields (e.g., 20–23%) in quinoline-3-carboxamide derivatives?
Strategies include:
- Catalyst Optimization : Using nano-TiO₂ or palladium-based catalysts to enhance coupling efficiency, as demonstrated in analogous quinazolinone syntheses .
- Solvent Screening : Testing polar aprotic solvents (e.g., DMF, DMSO) for improved solubility of intermediates .
- Microwave-Assisted Synthesis : Reducing reaction time and improving regioselectivity .
Q. What methodologies resolve contradictions in biological activity data across assay systems (e.g., cytotoxicity vs. proliferation assays)?
- Cross-Assay Validation : Combine MTT (cell viability) and SRB (cell proliferation) assays to differentiate cytotoxic vs. cytostatic effects .
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values under standardized conditions (e.g., 48–72 hr incubation) .
- Mechanistic Studies : Use fluorescence-based assays or Western blotting to confirm target engagement (e.g., inhibition of kinase or protease activity) .
Q. Which computational approaches predict binding interactions of this compound with biological targets (e.g., enzymes or receptors)?
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite to model ligand-protein interactions, focusing on quinoline’s aromatic stacking and hydrogen-bonding motifs .
- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100 ns trajectories) using GROMACS or AMBER .
- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. hydroxy groups) with bioactivity using descriptors like logP and polar surface area .
Q. How can crystallographic data (e.g., SHELX-refined structures) inform the design of derivatives with enhanced stability?
- X-ray Diffraction : Resolve hydrogen-bonding networks and π-π interactions in the solid state using SHELXL refinement .
- Torsion Angle Analysis : Identify rigid vs. flexible regions of the molecule to optimize pharmacokinetic properties .
- Polymorph Screening : Use differential scanning calorimetry (DSC) to assess crystalline forms for improved solubility .
Methodological Considerations
- Contradiction Analysis : When spectral data (e.g., NMR shifts) conflict with expected structures, employ 2D NMR techniques (COSY, HSQC) to reassign signals .
- Scale-Up Challenges : Pilot-scale reactions may require switching from batch to flow chemistry to maintain yield and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
